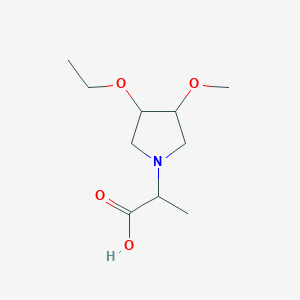

3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Chemical Reactions Analysis

1H-1,2,3-Triazole molecules were synthesized via a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Scientific Research Applications

Click Chemistry

3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride: is utilized in click chemistry reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for creating a diverse range of products, including polymers, pharmaceuticals, and bioconjugates . The compound acts as a ligand that stabilizes the copper(I) ion, enhancing its reactivity and preventing its oxidation .

Medicinal Chemistry

Triazole derivatives, like the one , exhibit a broad spectrum of biological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This makes them valuable scaffolds in drug design and synthesis, where they can be incorporated into molecules to enhance therapeutic efficacy and selectivity.

Biological Studies

In chemical biology, triazole compounds serve as biocompatible ligands. They facilitate bioconjugation reactions that are essential for tagging and tracking biomolecules within living systems. This application is crucial for understanding biological processes and developing diagnostic tools .

Industrial Applications

The triazole ring is a component in various industrial applications. It’s found in dyes, photographic materials, photostabilizers, agrochemicals, and as corrosion inhibitors for copper alloys . Its versatility stems from its stability and ability to participate in diverse chemical reactions.

Synthesis of Agrochemicals

Specifically, triazole derivatives are intermediates in the synthesis of certain fungicides, such as Paclobutrazol, which is used to inhibit plant growth and manage crop yields . This application is significant for agricultural practices that require precise control over plant development.

properties

IUPAC Name |

3-methyl-1-(triazol-1-yl)butan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-6(2)7(8)5-11-4-3-9-10-11;;/h3-4,6-7H,5,8H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTIUOHAEPZCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)

![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)

![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)

![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)